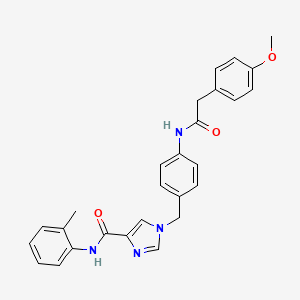
1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide, identified by CAS number 1251709-71-3, is a complex organic compound with potential biological activities, particularly in the field of oncology. Its molecular formula is C27H26N4O3, with a molecular weight of 454.5 g/mol. This compound features an imidazole ring, which is commonly associated with various pharmacological effects, including anticancer properties.
Anticancer Properties
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. The biological activity of this compound can be inferred from its structural similarities to other active imidazole compounds. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 and A549 cells. These compounds often exhibit low IC50 values, indicating high potency in inhibiting cancer cell growth.
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazole derivatives has been extensively studied. It has been observed that modifications on the phenyl ring, such as the introduction of methoxy groups, can enhance biological activity. For example, compounds with a 4-methoxy substitution generally display higher activity against cancer cell lines compared to their unsubstituted counterparts .
The mechanism by which imidazole derivatives exert their anticancer effects often involves the disruption of microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells. In particular, compounds that inhibit tubulin polymerization have been shown to cause G2/M phase arrest in the cell cycle, a critical point for cancer cell proliferation .
Case Studies
- Study on Tubulin Polymerization Inhibition : A study reported that certain imidazole derivatives inhibited tubulin polymerization with IC50 values significantly lower than standard chemotherapeutics like nocodazole. This suggests a potential for these compounds to serve as effective microtubule-targeting agents in cancer therapy .
- Cell Cycle Arrest : In vitro studies demonstrated that treatment with related imidazole compounds resulted in increased accumulation of cancer cells in the G2/M phase, indicating effective cell cycle disruption and potential for inducing apoptosis .
Comparative Activity Table
| Compound Name | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound 6 | 0.4 | HCT-15 | Tubulin polymerization inhibitor |
| Compound 7 | 0.1 | HeLa | G2/M phase arrest |
| 1-(4-(2-(4-methoxyphenyl)acetamido)... | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound needs to be determined through further research.
Propiedades
IUPAC Name |
1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-19-5-3-4-6-24(19)30-27(33)25-17-31(18-28-25)16-21-7-11-22(12-8-21)29-26(32)15-20-9-13-23(34-2)14-10-20/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCWSJUCAYCTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














